molecular formula C15H14Cl2N2O4S2 B4190335 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

Cat. No. B4190335
M. Wt: 421.3 g/mol
InChI Key: XUONHSATCIIRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as DBeNSA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the pathological processes of these diseases. In addition, this compound has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream substrates, which are involved in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting GSK-3β, this compound has been shown to have neuroprotective and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In addition to inhibiting GSK-3β, it has been shown to reduce oxidative stress and inflammation, which are key pathological processes in neurodegenerative diseases. This compound has also been shown to reduce the accumulation of amyloid beta and tau proteins, which are hallmarks of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for GSK-3β. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and cellular assays. However, this compound also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate the dose and duration of this compound treatment in lab experiments to minimize these effects.

Future Directions

There are several future directions for research on N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of GSK-3β, which could have even greater therapeutic potential for neurodegenerative diseases and cancer. Another area of focus is the development of novel drug delivery systems for this compound, which could improve its bioavailability and reduce its potential toxicity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-cancer effects of this compound, which could lead to the development of new therapies for these diseases.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S2/c16-12-5-4-11(15(17)8-12)10-24-7-6-18-25(22,23)14-3-1-2-13(9-14)19(20)21/h1-5,8-9,18H,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUONHSATCIIRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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